(2RS)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate
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Overview
Description
(2RS)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes chlorinated benzyl and phenyl groups, making it a subject of interest in both synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2RS)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with 2,4-dichlorophenol in the presence of a base to form the ether linkage. This intermediate is then reacted with ethanamine under controlled conditions to yield the final product. The nitrate salt is formed by treating the amine with nitric acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2RS)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(2RS)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2RS)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole Compound with Dichloromanganese Dihydrate
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole Compound with Dichloronickel Dihydrate
- 1-(5,5,5-Trichloropentyl)-1H-1,2,3-benzotriazole Compound with Dichlorozinc
Uniqueness
What sets (2RS)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate apart from similar compounds is its specific combination of chlorinated benzyl and phenyl groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications where these properties are advantageous.
Properties
Molecular Formula |
C15H15Cl3N2O4 |
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Molecular Weight |
393.6 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethanamine;nitric acid |
InChI |
InChI=1S/C15H14Cl3NO.HNO3/c16-11-3-1-10(2-4-11)9-20-15(8-19)13-6-5-12(17)7-14(13)18;2-1(3)4/h1-7,15H,8-9,19H2;(H,2,3,4) |
InChI Key |
HAQKBUOKMSHVJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(CN)C2=C(C=C(C=C2)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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